molecular formula C10H9BrF3NO B2516185 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1007229-11-9

2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide

Cat. No. B2516185
CAS RN: 1007229-11-9
M. Wt: 296.087
InChI Key: PMBLWFQYQPOXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated acetamide derivatives is well-documented. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide is described, highlighting a method that proceeds under mild conditions without the need for metal catalysis . This process involves the formation of bromo-containing benzoxazine cations and their subsequent oxidative ring-opening, with water being incorporated into the acetamino group. Although the specific synthesis of 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated acetamide compounds is characterized by the dihedral angles between the aromatic rings and the acetamide unit. For example, in one compound, the 4-bromophenyl fragment forms a dihedral angle of 76.55° with the acetamide unit . In another, the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4° . These angles influence the overall shape and potential reactivity of the molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamides can be inferred from related compounds. For instance, the presence of hydrogen bonds and weak non-standard C-H...O interactions in the crystal structures of similar compounds suggests that 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide may also exhibit these interactions, affecting its solubility and crystallinity . The antimicrobial properties of a related benzoxazole derivative indicate that brominated acetamides could have biological activity . Additionally, the high first hyperpolarizability of a bromophenylacetamido benzoxazole suggests potential for nonlinear optical (NLO) applications .

Scientific Research Applications

Synthetic Organic Chemistry

  • Chemoselective N-acylation Reagents : A review highlighted the development of chemoselective N-acylation reagents, including compounds with structural motifs similar to 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide. These reagents exhibit improved chemoselectivity compared to existing N-acylation reagents and are fundamental in synthetic organic chemistry for developing chiral ligands and studying the stability to racemization of compounds with axial chirality based on an acyclic imide N-Ar bond rotation (Kondo & Murakami, 2001).

Environmental Science

  • Degradation of Acetaminophen : A study discussed the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs), identifying various by-products, including acetamide. This research might indirectly relate to the environmental behaviors and degradation pathways of structurally related compounds like 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide. The study emphasizes the importance of understanding the degradation mechanisms and environmental impacts of chemical compounds (Qutob et al., 2022).

Pharmacology and Medicinal Chemistry

  • Pharmacokinetics and Toxicology of Psychoactive Substances : While not directly related to 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide, research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) offers insight into the methodological approaches for studying the effects, metabolism, and safety profiles of novel compounds in pharmacology and toxicology (Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

While specific future directions for “2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide” are not available in the retrieved data, it’s worth noting that compounds with similar structures are often used in the synthesis of other complex molecules, suggesting potential applications in areas such as pharmaceuticals and materials science .

properties

IUPAC Name

2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLWFQYQPOXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.